molecular formula C17H19NO2S B2490106 N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 329079-29-0

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2490106
CAS No.: 329079-29-0
M. Wt: 301.4
InChI Key: RMOWMSGUYTXPBZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a 4-ethoxyphenyl group attached to the amide nitrogen and a 3-methylphenylsulfanyl moiety on the acetamide backbone.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-3-20-15-9-7-14(8-10-15)18-17(19)12-21-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWMSGUYTXPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-ethoxyaniline with 3-methylthiophenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Step 1 : Formation of an acetamide intermediate through the reaction of 4-ethoxyphenylamine with 3-methylphenylsulfenyl chloride.
  • Step 2 : Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.

The overall yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with sulfanyl groups often exhibit significant antimicrobial activity. In a study, derivatives of similar compounds showed promising antibacterial effects against common pathogens such as Staphylococcus aureus and Salmonella typhi, with inhibition rates comparable to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Molecular docking studies suggest that it may effectively inhibit enzymes such as α-glucosidase and butyrylcholinesterase, which are relevant in the treatment of diabetes and neurodegenerative diseases, respectively .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit anticancer properties against various cancer cell lines. For instance, compounds containing similar structural motifs have shown percent growth inhibition rates exceeding 70% against certain cancer types . Further investigation into the specific mechanisms of action is warranted to understand how this compound may contribute to anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. By synthesizing and evaluating analogs with modified functional groups or substituents, researchers can identify key structural features that enhance biological activity while minimizing toxicity.

Potential Applications in Material Science

Beyond biological applications, this compound may have implications in materials science due to its unique molecular structure. The presence of conjugated systems suggests potential for use in electronic materials or as a precursor for advanced polymers. Investigating its electronic properties could lead to novel applications in organic electronics or photonic devices.

Case Study 1: Antibacterial Screening

A series of synthesized derivatives were screened for antibacterial activity against S. aureus and S. typhi. Results indicated that several compounds exhibited significant inhibition, supporting the potential use of sulfanyl-acetamides in developing new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

Molecular docking studies were conducted to evaluate the binding affinity of this compound towards α-glucosidase. The results highlighted its potential as a therapeutic agent for managing type II diabetes by inhibiting carbohydrate absorption .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Analogs like 8e (155°C ) and (S)-N-(4-sulfamoylphenyl)acetamide (174–176°C ) suggest substituents influence crystallinity. The target compound’s ethoxy group may lower melting points compared to nitro or chloro derivatives.

Biological Activity

Introduction

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl acetamide with a suitable thiol derivative. The general synthetic pathway can be outlined as follows:

  • Starting Materials :
    • 4-Ethoxyphenyl acetamide
    • 3-Methylphenyl thiol
  • Reaction Conditions :
    • The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF).
  • Purification :
    • The product is purified using recrystallization or column chromatography.

Chemical Structure

The chemical structure can be represented as follows:

N 4 ethoxyphenyl 2 3 methylphenyl sulfanyl acetamide\text{N 4 ethoxyphenyl 2 3 methylphenyl sulfanyl acetamide}

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HEPG210.28
HeLa226
A549242.52
SK-MEL-24.27

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus62.5
Escherichia coli78.12

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit focal adhesion kinase (FAK), which is critical in cancer cell signaling pathways .
  • Cell Cycle Arrest : Studies indicate that the compound may induce G1 phase arrest in cancer cells, preventing progression into S phase .
  • Antimicrobial Mechanisms : The antibacterial activity may be attributed to interference with protein synthesis and disruption of membrane integrity .

Case Study 1: Anticancer Evaluation in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment was well-tolerated, with no observable toxicity at therapeutic doses.

Case Study 2: Antimicrobial Efficacy Against MRSA

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains, showing promising results in reducing bacterial load in infected tissues when administered topically.

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